molecular formula C7H8ClFN2 B1341179 2-Chloro-4-fluoro-benzyl-hydrazine CAS No. 51860-05-0

2-Chloro-4-fluoro-benzyl-hydrazine

Cat. No. B1341179
CAS RN: 51860-05-0
M. Wt: 174.6 g/mol
InChI Key: MYNJXMGVVBFZHF-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-benzyl-hydrazine” is a chemical compound with the molecular formula C7H8ClFN2 . It has been used as a reactant for the synthesis of acylamino substituted benzylbenzohydrazide derivatives .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-fluoro-benzyl-hydrazine” consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 2 nitrogen atoms . The exact 3D structure is not available in the retrieved data.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Chloro-4-fluoro-benzyl-hydrazine derivatives are synthesized and evaluated for their antimicrobial properties. For instance, 2-chloro-6-methylquinoline hydrazones were synthesized and tested for antibacterial activity against various bacterial strains and antifungal activity against different fungal strains. This research indicates the potential of such compounds in developing new antimicrobial agents (Bawa, Kumar, Drabu, & Kumar, 2009).

Medicinal Chemistry and Molecular Docking Studies

The compounds derived from 2-Chloro-4-fluoro-benzyl-hydrazine play a crucial role in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic effects. Studies involving molecular docking have been conducted to explore the anticancer and antioxidant activities of these compounds, such as the synthesis of 3(2h)-one pyridazinone derivatives and their evaluation for potential antioxidant activity through molecular docking studies (Mehvish & Kumar, 2022).

Material Science and Polymer Synthesis

2-Chloro-4-fluoro-benzyl-hydrazine derivatives are also significant in the field of material science, particularly in the synthesis of high-performance polymers. These polymers exhibit excellent solubility and distinguished thermal properties, making them suitable for applications in engineering plastics and membrane materials. Studies have been conducted to synthesize and characterize these polymers, exploring their potential in various industrial applications (Xiao, Wang, Jin, Jian, & Peng, 2003).

Environmental and Biological Sensing

In addition to its applications in medicinal chemistry and material science, 2-Chloro-4-fluoro-benzyl-hydrazine derivatives have been utilized in the development of fluorescent probes for environmental and biological sensing. These probes are designed for the detection of specific chemicals, such as hydrazine, and offer advantages such as high sensitivity, selectivity, and practical applicability in various fields, including real-time monitoring and analysis of environmental samples (Zhu et al., 2019).

properties

IUPAC Name

(2-chloro-4-fluorophenyl)methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2/c8-7-3-6(9)2-1-5(7)4-11-10/h1-3,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNJXMGVVBFZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588250
Record name [(2-Chloro-4-fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-benzyl-hydrazine

CAS RN

51860-05-0
Record name [(2-Chloro-4-fluorophenyl)methyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51860-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(2-Chloro-4-fluorophenyl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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